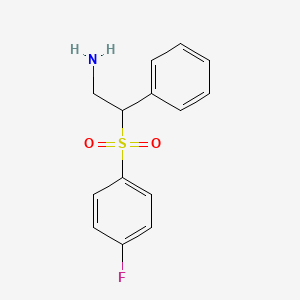

2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine” is a chemical compound with the molecular formula C14H14FNO2S . It is a derivative of 4-Fluorobenzenesulfonyl chloride, which is a fluorinated building block .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H14FNO2S . This indicates that it contains 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

Research into the synthesis of complex molecules, such as fluorinated biphenyls, reveals the importance of certain intermediates in creating compounds with significant pharmacological potential. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the strategic use of cross-coupling reactions and diazotization processes in medicinal chemistry (Qiu et al., 2009). This area of research is crucial for developing new therapeutic agents and understanding their synthesis routes.

Enzyme Inhibition Studies

Enzyme inhibitors play a pivotal role in drug development, particularly for treating diseases like Alzheimer's and cancer. The study of compounds such as benzoxaboroles, which are derivatives of phenylboronic acids, showcases the exploration of enzyme inhibition for therapeutic applications. Benzoxaboroles have demonstrated significant biological activity and are under clinical trials for their anti-bacterial, anti-fungal, and anti-inflammatory properties (Adamczyk-Woźniak et al., 2009). Investigating 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine within this context could reveal novel enzyme targets and mechanisms of action.

Pharmacological Effects

The pharmacological effects of related compounds, particularly in the realm of psychoactive substances, offer insights into the potential therapeutic applications of this compound. Studies on phenylethylamines have evaluated their CNS toxicity, tolerance development, and physical dependence, which are critical for understanding the safety and efficacy of new psychoactive drugs (Woolverton, 1986). Exploring the effects of this compound in similar pharmacological profiles could contribute valuable information to the development of safe and effective treatments.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine is Aldose reductase (AKR1B1) . Aldose reductase is an enzyme involved in the reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols . It plays a crucial role in several diseases such as neuropathy and rheumatoid arthritis .

Mode of Action

This interaction could potentially alter the reduction of carbonyl-containing compounds .

Biochemical Pathways

The compound affects the biochemical pathways involving Aldose reductase. The enzyme catalyzes the NADPH-dependent reduction of carbonyl-containing compounds, playing a significant role in various biological functions

Result of Action

Given its target, it can be inferred that the compound may influence the activity of aldose reductase and subsequently alter the reduction of carbonyl-containing compounds .

Biochemische Analyse

Biochemical Properties

2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be an excellent activating agent for the covalent attachment of biological substances to solid supports like Sepharose beads . Additionally, it is used as a reagent in protein studies by fluorine NMR . The nature of these interactions involves covalent bonding and activation processes that facilitate the study of proteins and other biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as an activating agent, facilitating covalent attachment and interaction with proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context, and result in changes in gene expression that influence cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is moisture-sensitive and requires specific storage conditions to maintain its stability . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, which are essential for understanding its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c15-12-6-8-13(9-7-12)19(17,18)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSOYUMEFGOXCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)